molecular formula C9H18O4 B13090858 Ethyl 3-(tert-butoxy)-2-hydroxypropanoate

Ethyl 3-(tert-butoxy)-2-hydroxypropanoate

Cat. No.: B13090858
M. Wt: 190.24 g/mol
InChI Key: CSQTWMYCDNWMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(tert-butoxy)-2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxy group, a hydroxy group, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(tert-butoxy)-2-hydroxypropanoate typically involves the esterification of 3-(tert-butoxy)-2-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(tert-butoxy)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under an inert atmosphere.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Ethyl 3-(tert-butoxy)-2-oxopropanoate.

    Reduction: Ethyl 3-(tert-butoxy)-2-hydroxypropanol.

    Substitution: Ethyl 3-(substituted)-2-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(tert-butoxy)-2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(tert-butoxy)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    Ethyl 3-(tert-butoxy)-2-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.

    Ethyl 3-(tert-butoxy)-2-hydroxypropanol: Similar structure but with an alcohol group instead of an ester group.

    Ethyl 3-(tert-butoxy)-2-hydroxybutanoate: Similar structure but with an additional carbon in the backbone.

Uniqueness: Ethyl 3-(tert-butoxy)-2-hydroxypropanoate is unique due to the presence of both a hydroxy group and a tert-butoxy group, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoate

InChI

InChI=1S/C9H18O4/c1-5-12-8(11)7(10)6-13-9(2,3)4/h7,10H,5-6H2,1-4H3

InChI Key

CSQTWMYCDNWMQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.